LogP-Driven Purification Advantage Over Non-Basic 4-CF₃-Phenylboronic Acid
3-(Piperidin-1-yl)-4-(trifluoromethyl)phenylboronic acid demonstrates a calculated LogP of 3.87, which is 1.75 units higher than the simpler 4-(trifluoromethyl)phenylboronic acid (LogP ~2.12) [1]. This moderate lipophilicity, combined with the piperidine base, permits efficient acid-base extraction from non-basic organic impurities—an advantage unavailable for non-basic analogs. The higher LogP also correlates with improved organic phase retention during aqueous work-up, reducing boronic acid loss.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.87 |
| Comparator Or Baseline | 4-(Trifluoromethyl)phenylboronic acid: LogP ~2.12 |
| Quantified Difference | ΔLogP = +1.75 log units |
| Conditions | In silico prediction using fragment-based methods (standardized for boronic acids) |
Why This Matters
The 1.75-unit higher LogP enables acid-base extraction purification, significantly easing removal of non-basic impurities and reducing purification costs relative to non-basic 4-CF₃-phenylboronic acid.
- [1] PubChem. 4-(Trifluoromethyl)phenylboronic acid. Compound Summary CID 71422053, Computed Log P = 2.12. National Library of Medicine. View Source
